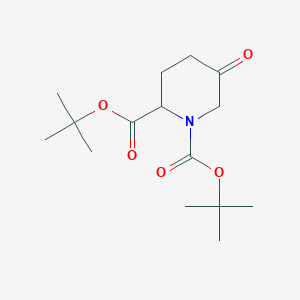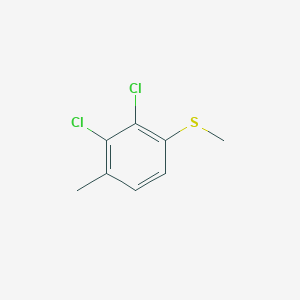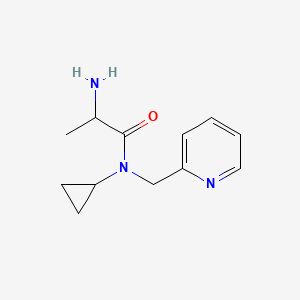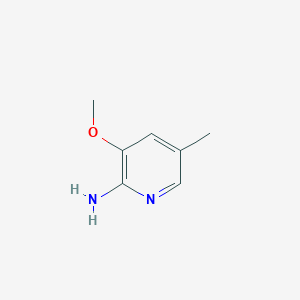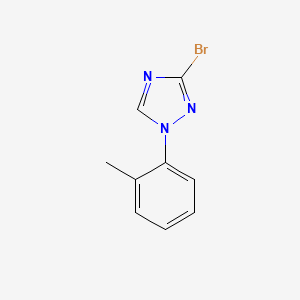![molecular formula C9H8BrN3O2 B14772708 (NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14772708.png)
(NE)-N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine is a synthetic organic compound characterized by its unique pyrazolo[1,5-a]pyridine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-bromo-6-methoxy-3-nitropyridine and hydrazine.
Introduction of the hydroxylamine group: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with hydroxylamine hydrochloride under basic conditions to form the desired hydroxylamine derivative.
Formation of the (E)-methylidene group: The final step involves the condensation of the hydroxylamine derivative with an aldehyde or ketone to form the (E)-methylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
化学反応の分析
Types of Reactions
(E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
科学的研究の応用
(E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用機序
The mechanism of action of (E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazolo[1,5-a]pyridine core can also interact with various receptors or ion channels, modulating their function.
類似化合物との比較
Similar Compounds
- (E)-N-({4-chloro-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine
- (E)-N-({4-fluoro-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine
- (E)-N-({4-iodo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine
Uniqueness
The uniqueness of (E)-N-({4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl}methylidene)hydroxylamine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo analogs.
特性
分子式 |
C9H8BrN3O2 |
|---|---|
分子量 |
270.08 g/mol |
IUPAC名 |
N-[(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-7-2-8(10)9-6(4-12-14)3-11-13(9)5-7/h2-5,14H,1H3 |
InChIキー |
PIZGCUBTKXYEPY-UHFFFAOYSA-N |
正規SMILES |
COC1=CN2C(=C(C=N2)C=NO)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


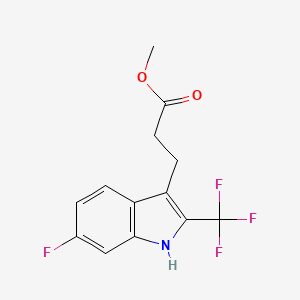
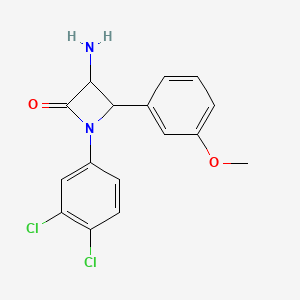
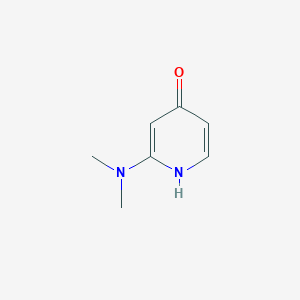
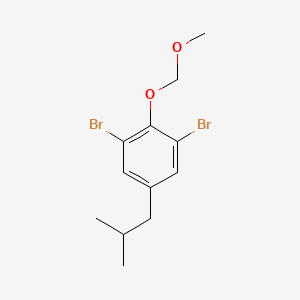
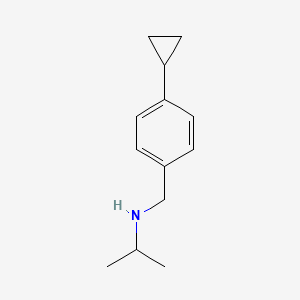
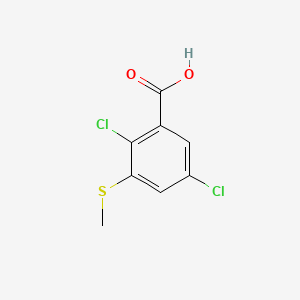
![3-(Difluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14772665.png)
